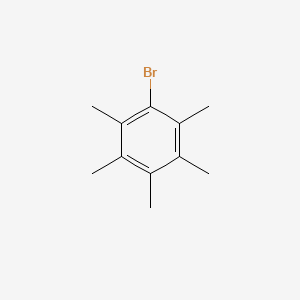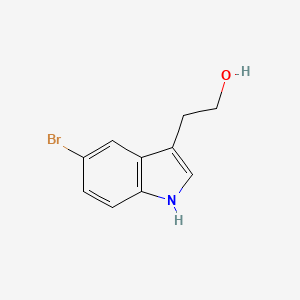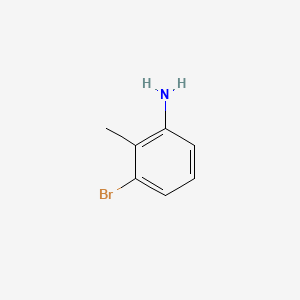
ブロモペンタメチルベンゼン
概要
説明
Bromopentamethylbenzene, also known as 1-bromo-2,3,4,5,6-pentamethylbenzene, is an organic compound with the molecular formula C11H15Br. It is characterized by a benzene ring substituted with five methyl groups and one bromine atom. This compound is a white crystalline solid that is insoluble in water and has a melting point of 161-162°C and a boiling point of 290°C .
科学的研究の応用
Bromopentamethylbenzene is widely used in scientific research and industrial applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and medicinal compounds.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Dyestuffs: It is used in the manufacture of dyes and pigments
作用機序
Target of Action
The compound is used in various applications such as dye production, pesticide formulation, medicine, and organic synthesis . .
Mode of Action
Generally, a compound’s interaction with its targets can be influenced by its chemical structure . This interaction can lead to changes in the target’s function, which can result in a biological or chemical response . .
Biochemical Pathways
In general, compounds can influence various metabolic pathways in cells, leading to downstream effects . For instance, they can affect the flux of metabolites through these pathways, ensuring that the output meets biological demand . .
Pharmacokinetics
These properties are crucial in determining a compound’s bioavailability . They can provide insights into how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted . .
Result of Action
In general, a compound’s action can lead to various molecular and cellular effects, depending on its targets and mode of action . .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stabilityIt’s worth noting that factors such as temperature, ph, and presence of other chemicals can potentially influence the action and stability of a compound .
準備方法
Synthetic Routes and Reaction Conditions: Bromopentamethylbenzene can be synthesized through the bromination of pentamethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of bromopentamethylbenzene follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through crystallization or distillation .
化学反応の分析
Types of Reactions: Bromopentamethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atom can be reduced to form pentamethylbenzene
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are used
Major Products:
Substitution: Products include various substituted pentamethylbenzenes.
Oxidation: Products include pentamethylbenzoic acid and other oxidized derivatives.
Reduction: The major product is pentamethylbenzene
類似化合物との比較
Pentamethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromotetramethylbenzene: Contains one less methyl group, affecting its physical and chemical properties.
Bromotrimethylbenzene: Contains two fewer methyl groups, further altering its reactivity and applications
Uniqueness: Bromopentamethylbenzene is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of five methyl groups and one bromine atom makes it a valuable intermediate in various chemical processes, offering versatility in synthetic applications .
特性
IUPAC Name |
1-bromo-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQRULPGCFCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199501 | |
| Record name | Bromopentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-40-2 | |
| Record name | 1-Bromo-2,3,4,5,6-pentamethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentamethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopentamethylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromopentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromopentamethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main products formed when bromopentamethylbenzene reacts with fuming nitric acid?
A1: When bromopentamethylbenzene reacts with fuming nitric acid, the primary products are 5-bromo-2,3,4,6-tetramethylbenzyl nitrate and 6-bromo-2,3,4,5-tetramethylbenzyl nitrate. Interestingly, 4-bromo-2,3,5,6-tetramethylbenzyl nitrate is not formed in any significant quantity. [] You can find more details on the reaction mechanism and product distribution in the paper "Polymethylbenzenes. XXVI. The Nitration of Bromopentamethylbenzene." []
Q2: How does the molecular structure of bromopentamethylbenzene influence its thermally stimulated current properties?
A2: Bromopentamethylbenzene exhibits a unique behavior in thermally stimulated current (TSC) measurements compared to some other hexasubstituted halomethylbenzenes. While compounds like pentachloronitrobenzene display a single TSDC (thermally stimulated depolarization current) peak corresponding to dipolar relaxation, bromopentamethylbenzene shows an initial peak followed by multiple peaks at higher temperatures. This is attributed to the movement of the five methyl groups attached to the benzene ring. This motion likely induces deformations in the ring structure, leading to the observed additional TSDC peaks. [] The paper "Thermally stimulated current study of crystalline benzene derivatives" delves deeper into this phenomenon. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















